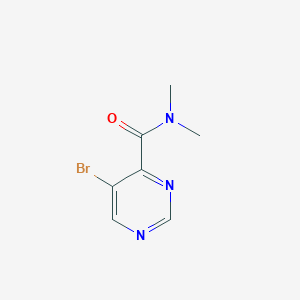
6-(Benzylthio)-2-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzylthio)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzylthio group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzylthio)-2-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-methylnicotinic acid, undergoes nitration to introduce a nitro group at the sixth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Thioether Formation: The amino group is converted to a thiol group, which is then reacted with benzyl bromide to form the benzylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Benzylthio)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
6-(Benzylthio)-2-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzylthio)-2-methylnicotinic acid involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. The nicotinic acid moiety can interact with receptors or enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Benzylthio)acetic acid: Similar structure but with an acetic acid moiety instead of nicotinic acid.
2-Methyl-6-(phenylthio)nicotinic acid: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
6-(Benzylthio)-2-methylnicotinic acid is unique due to the combination of the benzylthio group and the nicotinic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
6-benzylsulfanyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
InChI Key |
ILRJXVMSEPSZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)SCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)








